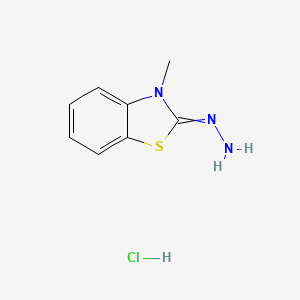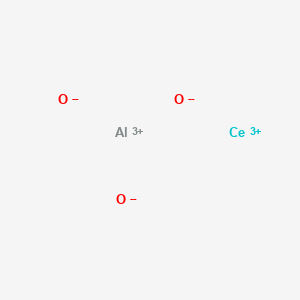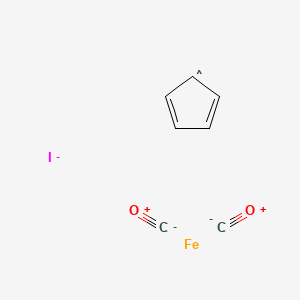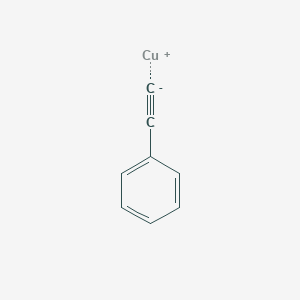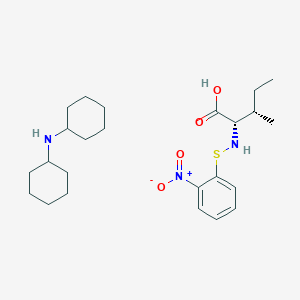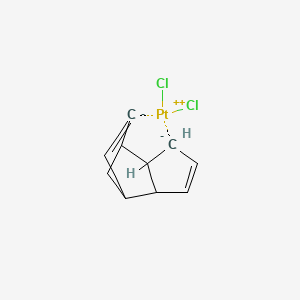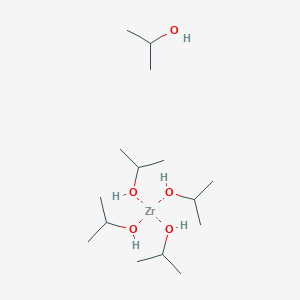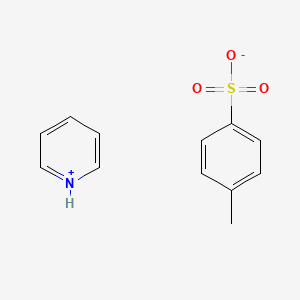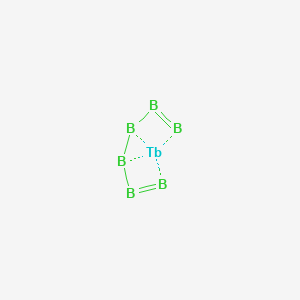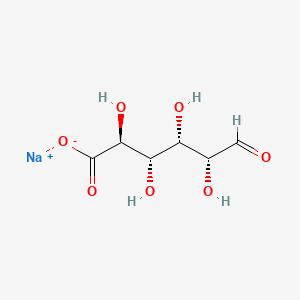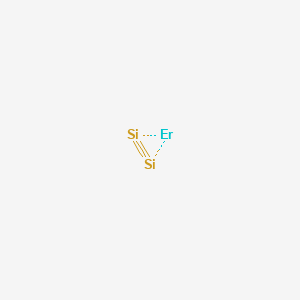
Erbium silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium silicide is a compound formed by the combination of erbium and silicon. It is part of the rare-earth metal silicides, which are known for their unique physicochemical properties. This compound is particularly noted for its low electrical resistivity, high thermal stability, and excellent compatibility with silicon substrates, making it a valuable material in the field of microelectronics and optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium silicide can be synthesized through various methods, including high-temperature reactions between erbium and silicon. One common method involves the use of a line-source electron beam to react thin layers of erbium with silicon substrates at temperatures ranging from 1100 to 1300 K for 200 to 500 microseconds . This method ensures smooth growth of this compound layers by overcoming the inhibiting contamination layer that typically forms during furnace reactions .
Industrial Production Methods
In industrial settings, this compound is often produced using controlled electron beam heating, ion beam analysis, and computational simulation to optimize the reaction conditions and ensure high-quality silicide formation . These methods allow for precise control over the growth process, resulting in uniform and defect-free this compound layers.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen, forming erbium oxide and silicon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound back to its elemental forms.
Substitution: Substitution reactions may involve the replacement of silicon atoms with other elements, such as germanium, to form mixed silicides.
Major Products Formed
The major products formed from these reactions include erbium oxide, silicon dioxide, and various mixed silicides depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Erbium silicide has a wide range of scientific research applications due to its unique properties:
Microelectronics: It is used to create low-resistance interconnects and ohmic contacts in integrated circuits.
Optoelectronics: This compound films are utilized in the production of infrared sensors and photodetectors due to their low Schottky barrier heights.
Thermoelectric Devices: This compound’s high thermal stability makes it suitable for use in thermoelectric devices that convert heat into electricity.
Wirkmechanismus
The mechanism of action of erbium silicide involves its interaction with silicon substrates to form a stable silicide layer. This interaction is characterized by the diffusion of silicon atoms into the erbium layer, resulting in the formation of a uniform silicide film. The process is highly anisotropic, with silicon diffusion occurring more readily within the silicon planes than across the erbium planes . The epitaxial strain induced by the silicon substrate also plays a significant role in modifying the energy landscape of diffusion, thereby influencing the formation and stability of the silicide layer .
Vergleich Mit ähnlichen Verbindungen
Erbium silicide can be compared with other rare-earth metal silicides such as gadolinium silicide and tthis compound. While all these compounds share similar properties such as high thermal stability and low electrical resistivity, this compound is unique in its ability to form highly uniform and defect-free layers on silicon substrates . This makes it particularly valuable for applications in microelectronics and optoelectronics.
List of Similar Compounds
- Gadolinium silicide
- Tthis compound
- Dysprosium silicide
- Yttthis compound
This compound stands out due to its excellent epitaxial properties and low Schottky barrier heights, which are critical for the performance of electronic and optoelectronic devices .
Eigenschaften
InChI |
InChI=1S/Er.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBTGARRRPPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

